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Compound of Interest

Compound Name: N-(3-nitrobenzyl)cyclohexanamine

CAS No.: 59507-50-5

Cat. No.: B187430

Get Quote

Characterization, Synthesis, and Stoichiometric
Criticality
Executive Summary
N-[(3-nitrophenyl)methyl]cyclohexanamine (also known as N-(3-
nitrobenzyl)cyclohexanamine) is a secondary amine intermediate critical in the synthesis of

nitrogen-containing pharmacophores. It serves as a structural scaffold in the development of

ferroptosis inhibitors and CNS-active agents, often functioning as a precursor to

benzimidazoles or diamine ligands upon reduction of the nitro group.

This guide provides a definitive reference for the molecular weight (MW) and physicochemical

properties of this compound, integrating these metrics into a validated reductive amination

protocol. Accurate MW determination is the linchpin of this workflow, ensuring precise

stoichiometry during the sensitive reduction of the imine intermediate without compromising the

nitro functionality.
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The molecular weight provided here is calculated based on standard atomic weights. For high-

resolution mass spectrometry (HRMS), the monoisotopic mass is the governing parameter.

Table 1: Core Chemical Specifications
Property Value Notes

IUPAC Name

N-[(3-

nitrophenyl)methyl]cyclohexan

amine

Common Name
N-(3-

nitrobenzyl)cyclohexanamine

Molecular Formula C₁₃H₁₈N₂O₂

Average Molecular Weight 234.30 g/mol
Used for molarity/stoichiometry

calculations.

Monoisotopic Mass 234.1368 Da
Used for Mass Spectrometry

(M+H⁺ identification).

CAS Number 1609396-61-3 (as HBr salt)
Free base is often generated

in situ or isolated as an oil.

Physical State Viscous Oil / Low-melting Solid
Free base is typically an oil;

salts (HCl, HBr) are solids.

pKa (Predicted) ~9.5 - 10.0
Typical for secondary aliphatic-

benzylic amines.

Synthetic Pathway: Reductive Amination[1]
The Abdel-Magid Protocol
The most robust method for synthesizing N-[(3-nitrophenyl)methyl]cyclohexanamine is the

reductive amination of 3-nitrobenzaldehyde with cyclohexylamine. This protocol utilizes Sodium

Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate

imine without reducing the nitro group—a common side reaction when using stronger

reductants like NaBH₄ or catalytic hydrogenation.
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Reaction Mechanism & Workflow
The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an

imine (Schiff base), which is then irreversibly reduced to the secondary amine.

Figure 1: Selective Reductive Amination Pathway
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Figure 1: Step-wise synthesis emphasizing the in situ reduction of the imine intermediate.

Detailed Experimental Protocol
Safety Note: Nitro compounds can be energetic. Secondary amines are irritants. Perform all

steps in a fume hood.

Stoichiometric Setup:

Calculate 1.0 equivalent (eq) of 3-nitrobenzaldehyde (MW: 151.12 g/mol ).

Calculate 1.05 eq of cyclohexylamine (MW: 99.18 g/mol ).

Why: A slight excess of amine ensures complete consumption of the aldehyde.

Solvation:

Dissolve the aldehyde in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M

concentration).

Add the amine and stir for 30 minutes at room temperature to promote imine formation.
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Reduction:

Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

Technical Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better

selectivity for imines over aldehydes.

Quench & Workup:

After 4–16 hours (monitor by TLC/LC-MS), quench with saturated aqueous NaHCO₃.

Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and

concentrate.

Purification:

The crude oil is often sufficiently pure (>95%). If necessary, purify via flash

chromatography (Hexanes/Ethyl Acetate).

Analytical Characterization
Validating the molecular weight and structure is essential before proceeding to downstream

applications (e.g., nitro reduction).

Mass Spectrometry (LC-MS)
Target Ion: The molecule ionizes readily in positive mode (ESI+).

Observed Peak: Look for [M+H]⁺ = 235.14 m/z.

Fragmentation Pattern: High collision energy may yield a fragment at m/z 136 (nitrobenzyl

cation), confirming the benzylic core.

Proton NMR (¹H-NMR)
Diagnostic signals in CDCl₃ (δ ppm):

8.2 – 7.5 ppm: Aromatic protons (4H). The proton ortho to the nitro group will be significantly

deshielded.
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3.9 ppm: Benzylic protons (singlet, 2H). This confirms the N-benzyl linkage.

2.5 ppm: Methine proton of the cyclohexyl ring (multiplet, 1H).

1.9 – 1.1 ppm: Cyclohexyl methylene protons (multiplet, 10H).

Figure 2: Analytical Validation Workflow
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Figure 2: Logical decision tree for validating product identity using MW and NMR data.

Stoichiometric Criticality in Applications
Understanding the precise molecular weight (234.30 g/mol ) is not merely administrative; it

dictates the success of subsequent reactions.

Use Case: Nitro Reduction to Diamine
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To convert N-[(3-nitrophenyl)methyl]cyclohexanamine to the corresponding aniline derivative (a

common step in drug synthesis):

Reagent: SnCl₂·2H₂O or H₂/Pd-C.

Calculation: If using SnCl₂, the stoichiometry is typically 3–5 equivalents relative to the nitro

group.

Error Impact: Using the MW of the salt (e.g., HBr salt, MW ~315) instead of the free base

(MW 234) when weighing the starting material will result in a 25% under-loading of the

reducing agent, leading to incomplete conversion and difficult purification.

Formula for Reagent Loading:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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